REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1)[C:2]#[CH:3].[Li]CCCC.C1(O[C:21]#[N:22])C=CC=CC=1>CCOCC>[CH:4]1([CH2:1][C:2]#[C:3][C:21]#[N:22])[CH2:8][CH2:7][CH2:6][CH2:5]1
|
Name
|
|
Quantity
|
46.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C#C)C1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
55.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55.5 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for an additional 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to rt
|
Type
|
STIRRING
|
Details
|
stir for 3 hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with three 100 mL portions of 1 N aqueous NaOH solution
|
Type
|
WASH
|
Details
|
The organics were then washed with 200 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified through flash chromatography on silica gel
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CC#CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.7 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |